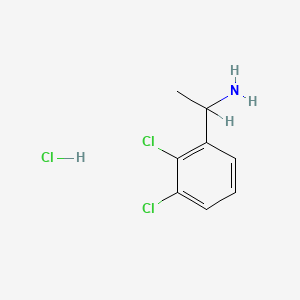

1-(2,3-dichlorophenyl)ethanamine;hydrochloride

Description

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTXPVLCCDQRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474684 | |

| Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-66-5 | |

| Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1-(2,3-dichlorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3-dichlorophenyl)ethanamine hydrochloride is a potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine (adrenaline). By selectively inhibiting PNMT, this compound effectively curtails the conversion of norepinephrine to epinephrine, leading to a significant reduction in epinephrine levels. This targeted action on the adrenergic system has been demonstrated to lower blood pressure in preclinical models of hypertension. This technical guide provides a comprehensive overview of the mechanism of action of 1-(2,3-dichlorophenyl)ethanamine hydrochloride, detailing its molecular target, biochemical effects, and physiological consequences. Furthermore, this guide outlines detailed experimental protocols for the characterization of this and other PNMT inhibitors, offering a framework for future research and development in this area.

Introduction: The Adrenergic System and the Role of PNMT

The adrenergic system, a cornerstone of the sympathetic nervous system, plays a critical role in regulating a myriad of physiological processes, including cardiovascular function, metabolic rate, and the "fight-or-flight" response. The principal effectors of this system are the catecholamines, norepinephrine and epinephrine. While both are potent neurotransmitters and hormones, epinephrine generally exhibits a broader range of physiological effects.

The biosynthesis of epinephrine from norepinephrine is catalyzed by a single enzyme, phenylethanolamine N-methyltransferase (PNMT).[1] This enzymatic step is the final and rate-limiting stage in the production of epinephrine, making PNMT a key regulatory point in the adrenergic signaling pathway.[1] Consequently, the inhibition of PNMT presents an attractive therapeutic strategy for conditions characterized by excessive adrenergic activity, such as hypertension.

1-(2,3-dichlorophenyl)ethanamine hydrochloride has emerged as a significant tool in the study of the adrenergic system due to its potent and selective inhibition of PNMT.[2] Its hydrochloride salt form enhances its solubility and suitability for in vitro and in vivo studies.

Core Mechanism of Action: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

The primary and well-established mechanism of action of 1-(2,3-dichlorophenyl)ethanamine hydrochloride is the inhibition of phenylethanolamine N-methyltransferase.[2]

Molecular Interaction with PNMT

1-(2,3-dichlorophenyl)ethanamine hydrochloride acts as a competitive inhibitor of PNMT, with a high affinity for the enzyme's active site.[3] The dichlorophenyl moiety of the molecule is crucial for this interaction, likely engaging in hydrophobic and van der Waals interactions within the substrate-binding pocket of PNMT. The ethanamine side chain mimics the structure of the natural substrate, norepinephrine, allowing the inhibitor to effectively compete for binding. This competitive inhibition prevents the binding of norepinephrine and subsequent methylation to form epinephrine.

The potency of this inhibition is underscored by a reported Ki value of 0.09 µM, indicating a very high affinity of the compound for the PNMT enzyme.[3]

Downstream Biochemical Consequences

The inhibition of PNMT by 1-(2,3-dichlorophenyl)ethanamine hydrochloride sets off a cascade of biochemical changes within the adrenergic system:

-

Decreased Epinephrine Synthesis: The most direct consequence of PNMT inhibition is a marked reduction in the synthesis of epinephrine.[4]

-

Increased Norepinephrine Levels: As the conversion of norepinephrine to epinephrine is blocked, levels of norepinephrine within the adrenal medulla and sympathetic neurons may increase.[4]

This shift in the norepinephrine-to-epinephrine ratio is the fundamental biochemical outcome of the compound's action.

Signaling Pathway of Epinephrine Synthesis and its Inhibition

Caption: Inhibition of PNMT by 1-(2,3-dichlorophenyl)ethanamine HCl blocks epinephrine synthesis.

Physiological Effects: Antihypertensive Activity

The biochemical alterations induced by 1-(2,3-dichlorophenyl)ethanamine hydrochloride translate into significant physiological effects, most notably a reduction in blood pressure.

In Vivo Evidence in Spontaneously Hypertensive Rats

Preclinical studies in spontaneously hypertensive rats (SHR), a well-established animal model of human essential hypertension, have demonstrated the antihypertensive efficacy of this PNMT inhibitor.[2][5] Intraperitoneal administration of 1-(2,3-dichlorophenyl)ethanamine hydrochloride at a dose of 50 mg/kg for three consecutive days resulted in a significant reduction in blood pressure in SHR.[2][5] In contrast, the same dosage did not produce significant changes in the blood pressure of normotensive Wistar-Kyoto rats, suggesting a more pronounced effect in the context of hypertension.[2][5]

This observation aligns with the hypothesis that elevated epinephrine levels contribute to the pathophysiology of hypertension in this model, and that inhibition of its synthesis can ameliorate this condition.

Experimental Protocols for Characterization

To facilitate further research into 1-(2,3-dichlorophenyl)ethanamine hydrochloride and other PNMT inhibitors, the following detailed experimental protocols are provided.

In Vitro PNMT Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of a test compound against PNMT.

Materials:

-

Purified recombinant PNMT enzyme

-

L-Norepinephrine (substrate)

-

S-Adenosyl-L-methionine (SAM) (co-substrate)

-

Test compound (e.g., 1-(2,3-dichlorophenyl)ethanamine hydrochloride)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

Stop solution (e.g., 0.4 M perchloric acid)

-

96-well microplate

-

Incubator

-

Microplate reader or HPLC system for product detection

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the PNMT enzyme.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of L-norepinephrine and SAM to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution to each well.

-

Quantify the amount of epinephrine produced. This can be achieved through various methods, including colorimetric assays or, for higher sensitivity and specificity, by HPLC with electrochemical or fluorescence detection.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for PNMT Inhibition Assay

Caption: Step-by-step workflow for the in vitro PNMT inhibition assay.

In Vivo Blood Pressure Measurement in Rats

This protocol describes a method for measuring the effect of a test compound on blood pressure in an animal model.

Materials:

-

Spontaneously Hypertensive Rats (SHR) and normotensive control rats (e.g., Wistar-Kyoto)

-

Test compound (1-(2,3-dichlorophenyl)ethanamine hydrochloride)

-

Vehicle control (e.g., saline)

-

Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine)

-

Surgical instruments

-

Catheters for arterial cannulation

-

Pressure transducer and data acquisition system

-

Heating pad

Procedure:

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) for the specified duration.

-

On the day of measurement, anesthetize the rat.

-

Surgically expose the carotid or femoral artery.

-

Insert a catheter filled with heparinized saline into the artery and secure it in place.

-

Connect the catheter to a pressure transducer linked to a data acquisition system.

-

Allow the animal to stabilize for a period before recording baseline blood pressure.

-

Record the systolic, diastolic, and mean arterial blood pressure continuously for a defined period.

-

At the end of the experiment, euthanize the animal according to approved ethical guidelines.

-

Analyze the blood pressure data, comparing the measurements between the treated and control groups using appropriate statistical methods.

Selectivity and Off-Target Considerations

While the primary mechanism of 1-(2,3-dichlorophenyl)ethanamine hydrochloride is PNMT inhibition, a thorough understanding of its pharmacological profile requires an assessment of its selectivity. Ideally, a therapeutic compound should have high specificity for its intended target to minimize off-target effects and potential side effects.

Currently, there is a lack of comprehensive publicly available data on the selectivity of 1-(2,3-dichlorophenyl)ethanamine hydrochloride against other methyltransferases and adrenergic receptors. Future research should aim to characterize its binding affinity and functional activity at a panel of relevant receptors and enzymes to fully elucidate its selectivity profile. This would involve radioligand binding assays and functional assays for various adrenergic receptor subtypes (α1, α2, β1, β2, β3) and other key methyltransferases.

Conclusion

1-(2,3-dichlorophenyl)ethanamine hydrochloride serves as a valuable pharmacological tool for investigating the role of epinephrine in health and disease. Its potent and selective inhibition of phenylethanolamine N-methyltransferase provides a clear mechanism for its observed antihypertensive effects. The experimental protocols outlined in this guide offer a robust framework for the continued study of this compound and the development of novel PNMT inhibitors with therapeutic potential. Further investigation into its selectivity profile will be crucial for a complete understanding of its pharmacological actions and for advancing its potential clinical applications.

References

-

Wikipedia. Phenylethanolamine N-methyltransferase. [Link]

-

Fuller, R. W., Roush, B. W., Snoddy, H. D., & Molloy, B. B. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine. Journal of Medicinal Chemistry, 16(2), 106–109. [Link]

- Saavedra, J. M. (1979).

-

Mahmoodi, N., et al. (2021). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

chemical and physical properties of 1-(2,3-dichlorophenyl)ethanamine hydrochloride

An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)ethanamine Hydrochloride

Introduction

1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a substituted phenethylamine derivative of significant interest within the fields of pharmacology and medicinal chemistry. As a hydrochloride salt, it exhibits enhanced stability and solubility, making it suitable for a range of experimental applications. Its primary recognized biological activity is the inhibition of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of adrenaline. This specific mechanism of action positions it as a valuable chemical probe for studying the adrenergic system and as a lead compound in the development of novel therapeutics, particularly for cardiovascular conditions like hypertension.[1]

This guide provides a comprehensive overview of the core , outlines standard protocols for its analytical characterization, discusses its pharmacological context, and provides essential safety information for researchers and drug development professionals.

Chemical Identity and Molecular Structure

The unique properties of this compound are rooted in its molecular architecture. It features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, which is attached to an ethanamine side chain. The hydrochloride salt form is integral to its use in research, converting the basic amine into a more water-soluble ammonium chloride group.

-

IUPAC Name: 1-(2,3-dichlorophenyl)ethanamine;hydrochloride[2][3]

-

Synonyms: LY 78335, 2,3-dichloro-alpha-methylbenzylamine hydrochloride[4][5]

Caption: Chemical Structure of 1-(2,3-Dichlorophenyl)ethanamine Hydrochloride

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. The high water solubility is a direct result of its salt form, which is critical for preparing stock solutions for in vitro experiments. The partition coefficient (LogP) suggests a high degree of lipophilicity for the free base, a key factor in predicting its ability to cross cellular membranes.

| Property | Value | Source(s) |

| Molecular Weight | 226.53 g/mol | [4][5][6] |

| Purity | Typically ≥97% | [2][5] |

| Boiling Point | 248.9°C (estimated) | [6] |

| Solubility | H₂O: ≥ 100 mg/mL (441.44 mM) | |

| LogP (Partition Coeff.) | 4.51540 (for free base) | [4][6] |

| Storage Temperature | 4°C, sealed, away from moisture |

Synthesis Overview

While specific synthesis routes for 1-(2,3-dichlorophenyl)ethanamine are proprietary, related structures like 1-(2,3-dichlorophenyl)piperazine hydrochloride are often synthesized via a cyclization reaction. A common industrial method involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[7][8] This process typically occurs at elevated temperatures (120–220°C) and may use a catalyst such as p-toluenesulfonic acid in a solvent like xylene.[6][9] The yield and purity are optimized by controlling stoichiometry and post-reaction processing, such as pH adjustment and recrystallization from protic solvents like methanol.[6][7]

Caption: Generalized synthetic pathway for related dichlorophenyl compounds.

Analytical Characterization Protocols

Verifying the identity, structure, and purity of the compound is a critical first step in any research endeavor. The following are standard, field-proven methodologies for the characterization of 1-(2,3-dichlorophenyl)ethanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming the connectivity and substitution pattern.

Protocol for ¹H NMR:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for its ability to dissolve the hydrochloride salt).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-64 scans.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the residual solvent peak.

Expected ¹H NMR Signals (Theoretical):

-

Aromatic Protons: Three signals in the aromatic region (~7.0-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

-

Methine Proton (CH): A quartet adjacent to the methyl group and the amine, likely in the ~4.0-4.5 ppm range.

-

Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. In DMSO-d₆, this could appear broadly around ~8-9 ppm.

-

Methyl Protons (CH₃): A doublet in the aliphatic region (~1.5-2.0 ppm) due to coupling with the adjacent methine proton.

Caption: Standard workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can validate the molecular formula to within a few parts per million. Fragmentation patterns also offer structural clues.

Protocol for Electrospray Ionization (ESI-MS):

-

Solution Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the spectrum in positive ion mode. The hydrochloride salt will readily dissociate, and the free amine will be protonated.

-

Analysis: Identify the molecular ion peak. For 1-(2,3-dichlorophenyl)ethanamine (C₈H₉Cl₂N, MW ≈ 190.07 for the free base), the expected protonated molecular ion [M+H]⁺ would have an m/z value of approximately 191.01. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, M+4) would provide definitive confirmation.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic wavelengths.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Placement: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

Expected Characteristic Bands:

-

N-H Stretch: Broad absorption in the 3200-2800 cm⁻¹ region, characteristic of an ammonium salt.

-

C-H (Aromatic) Stretch: Absorptions just above 3000 cm⁻¹.

-

C-H (Aliphatic) Stretch: Absorptions just below 3000 cm⁻¹.

-

C=C (Aromatic) Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the 800-600 cm⁻¹ region.

Pharmacological Activity and Mechanism of Action

1-(2,3-Dichlorophenyl)ethanamine hydrochloride is recognized primarily as a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT).[10]

-

Target Enzyme: PNMT is the enzyme that catalyzes the final step of catecholamine biosynthesis: the conversion of norepinephrine to epinephrine (adrenaline) via S-adenosyl methionine (SAM)-dependent methylation.

-

Mechanism of Inhibition: The compound acts as a competitive inhibitor, binding to the active site of PNMT and preventing it from methylating its natural substrate, norepinephrine.[6] This leads to a significant reduction in adrenaline synthesis.[6]

-

Physiological Effect: By decreasing the production of adrenaline, a potent vasoconstrictor and cardiac stimulant, the compound can lower systemic blood pressure. This effect has been demonstrated in vivo, where administration to spontaneously hypertensive rats (SHR) resulted in a significant reduction in blood pressure.[1] This makes it a critical tool for research into hypertension and other conditions mediated by the adrenergic system.

Caption: Mechanism of PNMT inhibition by the title compound.

Safety, Handling, and Storage

As with any active chemical compound, proper handling and storage are paramount to ensure user safety and maintain compound integrity.

GHS Hazard Classification:

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid breathing dust, fumes, or vapors.[2]

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[2][11]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

The recommended storage condition is 4°C, protected from moisture.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2]

-

If on Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical attention.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][11]

-

If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.[2]

Conclusion

1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a well-defined chemical entity with established physicochemical properties and a clear mechanism of pharmacological action. Its utility as a potent PNMT inhibitor makes it an indispensable tool for researchers investigating the adrenergic nervous system and exploring new therapeutic strategies for hypertension. Adherence to the analytical, handling, and safety protocols outlined in this guide will ensure its effective and safe use in a professional research setting.

References

-

1-(2,3-Dichlorophenyl)ethanamine hydrochloride. LookChem. [Link]

-

1-(2,3-Dichlorophenyl)ethanamine (hydrochloride). illuminated Cell. [Link]

-

Nandini R. Pai et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5):506-517. [Link]

-

1-(2,3-Dichlorophenyl)ethanamine;chloride. PubChem, National Center for Biotechnology Information. [Link]

-

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

-

Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Patsnap. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-(2,3-Dichlorophenyl)ethanamine chloride | C8H9Cl3N- | CID 51371192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. molnova.com:443 [molnova.com:443]

- 6. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride (39959-66-5) for sale [vulcanchem.com]

- 7. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 10. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | Transferase | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Biological Activity of 1-(2,3-Dichlorophenyl)ethanamine Hydrochloride

Introduction

1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a synthetic compound of significant interest to researchers in pharmacology and drug development, particularly in the cardiovascular and neuroscience fields. Its primary recognized biological activity is the inhibition of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of the crucial hormone and neurotransmitter, epinephrine (adrenaline).[1][2][3] This guide provides a comprehensive overview of the biological activity of 1-(2,3-dichlorophenyl)ethanamine hydrochloride, delving into its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its profile.

Chemical and Physical Properties

A foundational understanding of the molecule's properties is essential for its application in biological research.

| Property | Value |

| CAS Number | 39959-66-5 |

| Molecular Formula | C₈H₁₀Cl₃N |

| Molecular Weight | 226.53 g/mol |

| Solubility | Soluble in water.[1] |

| Storage | 4°C, sealed storage, away from moisture. |

Mechanism of Action: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

The principal mechanism through which 1-(2,3-dichlorophenyl)ethanamine hydrochloride exerts its biological effects is the inhibition of phenylethanolamine N-methyltransferase (PNMT).[1][2][3] PNMT is a pivotal enzyme in the catecholamine biosynthetic pathway, where it catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to norepinephrine, thereby forming epinephrine.[2][3][4]

By inhibiting PNMT, 1-(2,3-dichlorophenyl)ethanamine hydrochloride effectively curtails the production of epinephrine. This reduction in epinephrine levels can have profound physiological consequences, most notably a decrease in blood pressure, as observed in preclinical models of hypertension.[1][2][3] The antihypertensive effects of PNMT inhibitors are thought to be mediated by the inhibition of PNMT in peripheral, non-adrenal tissues.[5][6] Furthermore, this compound has been shown to be a high-affinity inhibitor of PNMT, with a reported Ki of 0.09 µM, and has also been observed to inhibit the release of growth hormone in rats.[7]

Signaling Pathway of Epinephrine Synthesis and its Inhibition

The following diagram illustrates the final step of the catecholamine biosynthesis pathway and the point of intervention for 1-(2,3-dichlorophenyl)ethanamine hydrochloride.

In Vivo Antihypertensive Activity Assessment

This protocol outlines the procedure for evaluating the blood pressure-lowering effects of the compound in an animal model.

Objective: To determine the effect of 1-(2,3-dichlorophenyl)ethanamine hydrochloride on the blood pressure of spontaneously hypertensive rats.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

1-(2,3-Dichlorophenyl)ethanamine hydrochloride

-

Vehicle (e.g., sterile saline)

-

Non-invasive blood pressure measurement system (tail-cuff method) [8][9][10][11]* Animal handling and restraint equipment

Procedure:

-

Acclimatization: Acclimate the SHR to the laboratory environment and the blood pressure measurement procedure to minimize stress-induced variations.

-

Baseline Measurement: Measure and record the baseline systolic and diastolic blood pressure of each rat for several days prior to the start of the treatment.

-

Treatment Administration:

-

Divide the animals into a control group (receiving vehicle) and a treatment group (receiving 1-(2,3-dichlorophenyl)ethanamine hydrochloride).

-

Administer the compound or vehicle via the chosen route (e.g., intraperitoneal injection) at the specified dose and frequency.

-

-

Blood Pressure Monitoring: Measure the blood pressure of all animals at regular intervals throughout the treatment period.

-

Data Analysis:

-

Compare the changes in blood pressure from baseline between the treatment and control groups.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

-

Pharmacokinetic Profile and Metabolism

Phenylethylamines are generally characterized by a short biological half-life due to rapid metabolism, primarily by monoamine oxidase (MAO). [12][13]It is plausible that 1-(2,3-dichlorophenyl)ethanamine hydrochloride undergoes similar metabolic pathways. The dichloro-substitution on the phenyl ring may influence its metabolic stability and overall pharmacokinetic profile, potentially leading to a longer duration of action compared to unsubstituted phenylethylamines. Further research is required to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Structure-Activity Relationship (SAR) Considerations

The chemical structure of 1-(2,3-dichlorophenyl)ethanamine hydrochloride is key to its biological activity. The phenylethylamine scaffold is a common feature in many biologically active compounds. For PNMT inhibitors, the presence of electron-withdrawing groups, such as the chlorine atoms on the phenyl ring, is known to enhance inhibitory potency. However, a critical aspect of SAR for PNMT inhibitors is their selectivity. Many early PNMT inhibitors also exhibited affinity for α₂-adrenergic receptors, which can confound the interpretation of their in vivo effects. [14]The development of selective PNMT inhibitors is therefore a key objective in this area of research.

Therapeutic Potential and Future Directions

The ability of 1-(2,3-dichlorophenyl)ethanamine hydrochloride to inhibit PNMT and lower blood pressure in preclinical models suggests its potential as a research tool for studying the role of epinephrine in cardiovascular regulation. While its direct therapeutic application is yet to be explored in clinical settings, it serves as a valuable lead compound for the design and development of novel antihypertensive agents with a unique mechanism of action.

Future research should focus on:

-

A comprehensive evaluation of its pharmacokinetic and toxicological profile.

-

Determination of its selectivity against other enzymes and receptors.

-

In-depth structure-activity relationship studies to optimize its potency and selectivity.

-

Exploration of its potential therapeutic utility in other conditions where epinephrine dysregulation is implicated.

Conclusion

1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a potent inhibitor of phenylethanolamine N-methyltransferase with demonstrated antihypertensive activity in a preclinical model. Its well-defined mechanism of action and clear pharmacological effect make it a valuable tool for researchers. This guide has provided a detailed overview of its biological activity, supported by experimental protocols and an analysis of its therapeutic potential. Further investigation into its pharmacokinetic properties and selectivity will be crucial for its continued development and application in biomedical research.

References

- Saavedra JM. Adrenaline levels in brain stem nuclei and effects of a PNMT inhibitor on spontaneously hypertensive rats. Brain Res. 1979 Apr 27;166(2):283-92.

-

Illuminated Cell. 1-(2,3-Dichlorophenyl)ethanamine (hydrochloride). [Link]

-

Hypertension. Glucocorticoid hypertension and nonadrenal phenylethanolamine N-methyltransferase. [Link]

-

PubMed. Glucocorticoid hypertension and nonadrenal phenylethanolamine N-methyltransferase. [Link]

-

Journal of Medicinal Chemistry. Structure-activity correlation for substrates of phenylethanolamine N-methyltransferase (PNMT). [Link]

-

PMC. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. [Link]

-

Wikipedia. Phenethylamine. [Link]

-

PubChem. Phenethylamine. [Link]

-

PMC. Noninvasive measurement of systolic blood pressure in rats: A novel technique. [Link]

-

PubMed. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia. [Link]

-

PubMed Central. Measurement of blood pressure in rats: Invasive or noninvasive methods? [Link]

-

Springer Nature Experiments. Measuring Blood Pressure in Small Laboratory Animals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. PNMT - Creative Enzymes [creative-enzymes.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Glucocorticoid hypertension and nonadrenal phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity correlation for substrates of phenylethanolamine N-methyltransferase (PNMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 12. Phenethylamine - Wikipedia [en.wikipedia.org]

- 13. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-(2,3-Dichlorophenyl)ethanamine Analogues as Phenylethanolamine N-Methyltransferase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 1-(2,3-dichlorophenyl)ethanamine analogues as inhibitors of phenylethanolamine N-methyltransferase (PNMT). PNMT catalyzes the final step in the biosynthesis of epinephrine, making it a key target for therapeutic intervention in cardiovascular and stress-related disorders. This document delves into the critical structural modifications of the 1-(2,3-dichlorophenyl)ethanamine scaffold that influence inhibitory potency and selectivity. Detailed experimental protocols for the synthesis of chiral analogues and for in vitro PNMT inhibition assays are provided to enable researchers to design and evaluate novel inhibitors. The causality behind experimental choices and the interpretation of SAR data are discussed from the perspective of a Senior Application Scientist, aiming to equip researchers with the knowledge to advance the development of potent and selective PNMT inhibitors.

Introduction: The Significance of Targeting Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline). Elevated levels of epinephrine are implicated in the pathophysiology of various cardiovascular diseases, including hypertension, as well as in stress-related disorders. Consequently, the inhibition of PNMT presents a promising therapeutic strategy for modulating adrenergic signaling.[1]

The compound 1-(2,3-dichlorophenyl)ethanamine has been identified as an inhibitor of PNMT.[2] Its structure, featuring a dichlorinated phenyl ring attached to an ethanamine moiety, provides a foundational scaffold for the design of more potent and selective inhibitors. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for optimizing their pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This guide will systematically dissect the key structural features of 1-(2,3-dichlorophenyl)ethanamine analogues and their impact on PNMT inhibition.

Deciphering the Structure-Activity Relationship of 1-(2,3-Dichlorophenyl)ethanamine Analogues

The inhibitory activity of 1-(2,3-dichlorophenyl)ethanamine analogues against PNMT is intricately linked to specific structural features. The following sections explore the influence of modifications to the phenyl ring, the ethylamine side chain, and stereochemistry.

The Critical Role of Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a major determinant of PNMT inhibitory potency. The presence and position of halogen atoms, in particular, have a profound effect.

-

Position of Chlorine Atoms: The 2,3-dichloro substitution pattern of the parent compound is a key contributor to its activity. Moving the chlorine atoms to other positions on the phenyl ring, such as 2,4-dichloro or 3,4-dichloro, can significantly alter the inhibitory potency. This is likely due to the specific steric and electronic interactions within the PNMT active site. For instance, studies on related chloro-substituted 1,2,3,4-tetrahydroisoquinolines have shown that the 7,8-dichloro substitution pattern is optimal for PNMT inhibition.[3] This suggests that the electronic landscape created by the adjacent chlorine atoms in the 2,3-dichlorophenyl scaffold plays a crucial role in binding.

-

Nature of the Halogen: While chlorine is a common substituent, replacing it with other halogens like bromine or fluorine can modulate activity. Generally, more lipophilic and electron-withdrawing substituents are favored. For example, in a series of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, the 7-p-bromo- and -chlorosulfonanilides were found to be the most potent inhibitors in vitro.[4]

-

Introduction of Other Substituents: The addition of other small, lipophilic groups to the phenyl ring could potentially enhance binding affinity by exploiting hydrophobic pockets within the enzyme's active site. Conversely, bulky substituents are generally disfavored as they can lead to steric hindrance.[5]

Modifications of the Ethylamine Side Chain

The ethylamine side chain is another critical component for interaction with the PNMT active site.

-

Chain Length: Altering the length of the alkyl chain can impact activity. While the ethanamine moiety is a common feature in many PNMT inhibitors, elongating or shortening the chain will likely alter the positioning of the crucial amine group within the active site, potentially reducing potency.

-

Amine Substitution: The primary amine of 1-(2,3-dichlorophenyl)ethanamine is a key hydrogen bond donor. N-alkylation can provide insights into the space available around the amine binding pocket. Small alkyl groups may be tolerated, but larger substituents are likely to be detrimental to binding.

The Significance of Stereochemistry

The carbon atom bearing the amine group in 1-(2,3-dichlorophenyl)ethanamine is a chiral center. The stereochemistry at this position is critical for potent PNMT inhibition. It is well-established that enzymes exhibit stereoselectivity, and it is highly probable that one enantiomer of a given analogue will have significantly higher affinity for PNMT than the other. For phenylethanolamine itself, the R-(-)-enantiomer is the preferred substrate for PNMT.[6] Therefore, the synthesis and evaluation of enantiomerically pure analogues are essential for elucidating the true SAR and for developing potent drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Insights

-

Hydrophobicity (LogP): A positive correlation between lipophilicity and inhibitory activity is often observed, suggesting the importance of hydrophobic interactions with the enzyme's active site.

-

Electronic Parameters: Descriptors related to the electron-withdrawing nature of the phenyl ring substituents would likely be significant, underscoring the role of electronic interactions in binding.

-

Steric Parameters: Molar refractivity and other steric descriptors would help to define the optimal size and shape of substituents for fitting into the active site.

A hypothetical QSAR model could be represented by the following conceptual diagram:

Caption: Conceptual workflow of a QSAR study for PNMT inhibitors.

Data Summary: Hypothetical SAR of 1-(2,3-Dichlorophenyl)ethanamine Analogues

The following table presents a hypothetical SAR for a series of 1-(2,3-dichlorophenyl)ethanamine analogues based on the principles discussed above. The Ki values are illustrative and intended to demonstrate potential trends.

| Analogue | R1 | R2 | Stereochemistry | Hypothetical Ki (nM) | Rationale for Activity |

| 1 | 2-Cl, 3-Cl | H | (R,S) | 50 | Parent compound, good activity. |

| 2 | 2-Cl, 3-Cl | H | (R) | 25 | (R)-enantiomer expected to be more potent. |

| 3 | 2-Cl, 3-Cl | H | (S) | >500 | (S)-enantiomer expected to be less active. |

| 4 | 2-Cl, 4-Cl | H | (R) | 40 | Altered chlorine position may slightly reduce optimal fit. |

| 5 | 3-Cl, 4-Cl | H | (R) | 60 | Further deviation from the optimal 2,3-dichloro pattern. |

| 6 | 2-Br, 3-Br | H | (R) | 20 | Increased lipophilicity of bromine may enhance binding. |

| 7 | 2-F, 3-F | H | (R) | 75 | Lower lipophilicity of fluorine may decrease potency. |

| 8 | 2-Cl, 3-Cl | CH3 | (R) | 150 | Small N-alkylation may be tolerated but reduces potency. |

Experimental Protocols

Synthesis of Chiral 1-(Dichlorophenyl)ethanamine Analogues

The synthesis of enantiomerically pure 1-(dichlorophenyl)ethanamine analogues is crucial for accurate SAR studies. A common and effective method is the chiral resolution of the racemic amine.[9]

Protocol: Chiral Resolution of Racemic 1-(2,3-Dichlorophenyl)ethanamine using (S)-(+)-Mandelic Acid

-

Salt Formation:

-

Dissolve 1 equivalent of racemic 1-(2,3-dichlorophenyl)ethanamine in a suitable solvent such as ethanol or isopropanol.

-

In a separate flask, dissolve 0.5 equivalents of (S)-(+)-mandelic acid in the same solvent, heating gently if necessary to achieve complete dissolution.

-

Slowly add the mandelic acid solution to the amine solution with continuous stirring.

-

Allow the mixture to cool to room temperature and then stir for an additional 12-24 hours to facilitate the crystallization of the diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any impurities.

-

The enantiomeric purity of the salt can be checked at this stage by chiral HPLC or by measuring the specific rotation.

-

-

Liberation of the Free Amine:

-

Suspend the diastereomeric salt in a mixture of water and an organic solvent such as dichloromethane or ethyl acetate.

-

Add a 2M solution of sodium hydroxide (NaOH) dropwise with vigorous stirring until the aqueous layer becomes basic (pH > 10).

-

Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis.

-

The following diagram illustrates the workflow for the synthesis and resolution of chiral 1-(2,3-dichlorophenyl)ethanamine.

Caption: Workflow for the chiral resolution of 1-(2,3-dichlorophenyl)ethanamine.

In Vitro PNMT Inhibition Assay

The following protocol describes a robust method for determining the in vitro inhibitory potency (IC50) of test compounds against PNMT.[5]

Materials:

-

Recombinant human PNMT enzyme

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

Norepinephrine (substrate)

-

S-Adenosyl-L-methionine (SAM) (co-factor)

-

Test compounds (dissolved in DMSO)

-

Stopping solution (e.g., 0.4 M perchloric acid)

-

96-well microplates

-

HPLC with electrochemical detection (HPLC-ECD) for product quantification

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of norepinephrine, SAM, and test compounds.

-

On the day of the assay, prepare working solutions of all reagents in the assay buffer. A serial dilution of the test compounds should be prepared to cover a wide concentration range (e.g., 1 nM to 100 µM).

-

-

Enzyme Reaction:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound solution (or DMSO for control)

-

PNMT enzyme solution

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of norepinephrine and SAM to each well.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding the cold stopping solution to each well.

-

Centrifuge the plate to pellet the precipitated protein.

-

-

Quantification of Epinephrine:

-

Transfer the supernatant to HPLC vials.

-

Inject a defined volume of the supernatant onto the HPLC-ECD system to quantify the amount of epinephrine produced.

-

-

Data Analysis:

-

Calculate the percentage of PNMT inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The following diagram outlines the key steps of the in vitro PNMT inhibition assay.

Caption: Step-by-step workflow for the in vitro PNMT inhibition assay.

Conclusion and Future Directions

The 1-(2,3-dichlorophenyl)ethanamine scaffold represents a promising starting point for the development of novel PNMT inhibitors. The SAR of these analogues is heavily influenced by the substitution pattern on the phenyl ring, the nature of the ethylamine side chain, and, critically, the stereochemistry at the benzylic carbon. Future research in this area should focus on the systematic synthesis and evaluation of enantiomerically pure analogues with diverse substitutions on the phenyl ring to further refine the SAR and identify compounds with improved potency and selectivity. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be invaluable in guiding the rational design of the next generation of PNMT inhibitors based on this versatile scaffold.

References

-

Grunewald, G. L., et al. (1987). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 30(2), 346-351.[4]

-

Kier, L. B., & Hall, L. H. (1972). Structure-activity correlation for substrates of phenylethanolamine N-methyltransferase (PNMT). Journal of Medicinal Chemistry, 15(10), 1068-1069.[7]

-

J&K Scientific. (n.d.). (R)-1-(3,4-Dichlorophenyl)ethan-1-amine. Retrieved from [Link]

-

Mahmoodi, N., et al. (2023). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry, 62(15), 2257-2268.[10][11]

-

Mahmoodi, N., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(33), 14222-14233.

-

Pendleton, R. G., et al. (1976). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 19(2), 223-227.[3]

-

Borowski, T., et al. (2011). Discovery of novel human phenylethanolamine N-methyltransferase (hPNMT) inhibitors using 3D pharmacophore-based in silico, biophysical screening and enzymatic activity assays. Bioorganic & Medicinal Chemistry, 19(22), 6846-6854.[12]

-

Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link][6]

-

Advanced Photon Source. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Retrieved from [Link][13]

- Grunewald, G. L., et al. (2009). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. ACS Medicinal Chemistry Letters, 1(1), 13-17.

-

ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1-(4-Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of chiral amine compound.

-

MDPI. (2022). Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents. Retrieved from [Link][8]

-

Acta Physico-Chimica Sinica. (2003). QSAR Studies of Novel Pyridylamine Ligands for the Nicotinic Acetylcholine Receptor. Retrieved from [Link]

-

Lew, J. Y., et al. (1984). Studies with a PNMT inhibitor. Hypertension, 6(2_pt_2), II-50-II-54.[1]

Sources

- 1. Glucocorticoid effects on phenylethanolamine N-methyltransferase (PNMT) in explants of embryonic rat medulla oblongata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2D-QSAR and 3D-QSAR/CoMSIA Studies on a Series of (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-Phenylethan-1-ol with Human β3-Adrenergic Activity | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 6. Evaluation of phenylethylamine type entactogens and their metabolites relevant to ecotoxicology - a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel human phenylethanolamine N-methyltransferase (hPNMT) inhibitors using 3D pharmacophore-based in silico, biophysical screening and enzymatic activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aps.anl.gov [aps.anl.gov]

- 13. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Influence of 1-(2,3-Dichlorophenyl)ethanamine on Adrenergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the nuanced role of 1-(2,3-dichlorophenyl)ethanamine in the intricate world of adrenergic signaling. Moving beyond a simplistic overview, we will dissect its mechanism of action, its indirect yet significant impact on adrenergic receptor activation, and the experimental methodologies required to fully characterize its effects. This document is designed to serve as a valuable resource for professionals engaged in pharmacological research and the development of novel therapeutics targeting the sympathetic nervous system.

Part 1: The Landscape of Adrenergic Signaling: A Primer

The sympathetic nervous system, a critical component of the autonomic nervous system, orchestrates the body's "fight or flight" response. This is primarily mediated by the release of catecholamines, norepinephrine and epinephrine, which act on a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).[1][2] These receptors are broadly classified into two main types, α and β, each with several subtypes (α1, α2, β1, β2, β3).[3][4]

The activation of these receptor subtypes triggers distinct intracellular signaling cascades:

-

α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels, causing smooth muscle contraction.[2][3][5]

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[2][3][5] This often results in the inhibition of neurotransmitter release.[6]

-

β-Adrenergic Receptors (β1, β2, β3): All three subtypes are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cAMP levels and the activation of protein kinase A (PKA).[4][5][7][8] This pathway mediates a variety of physiological responses, including increased heart rate and contractility (β1), smooth muscle relaxation (β2), and lipolysis (β3).[2][4]

The precise physiological response to sympathetic stimulation depends on the specific adrenergic receptor subtypes present on the target tissue and their relative affinities for norepinephrine and epinephrine.

Part 2: 1-(2,3-Dichlorophenyl)ethanamine: A Modulator of Catecholamine Biosynthesis

1-(2,3-Dichlorophenyl)ethanamine is a phenylethanolamine derivative with the molecular formula C₈H₉Cl₂N.[9] Its significance in the context of adrenergic signaling stems from its established role as an inhibitor of phenylethanolamine N-methyltransferase (PNMT).[9][10]

Mechanism of Action: Targeting the Final Step of Epinephrine Synthesis

PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla and in certain neurons in the brainstem.[9] By inhibiting PNMT, 1-(2,3-dichlorophenyl)ethanamine effectively reduces the biosynthesis of epinephrine.[9][10] This leads to a shift in the catecholamine balance, resulting in decreased levels of epinephrine and a relative increase in the levels of its precursor, norepinephrine.[9]

This targeted enzymatic inhibition is the primary mechanism through which 1-(2,3-dichlorophenyl)ethanamine exerts its pharmacological effects. It is important to note that while "Adrenergic Receptor" has been listed as a potential target, the predominant evidence points towards its action on PNMT.[10]

Synthesis of 1-(2,3-Dichlorophenyl)ethanamine

The synthesis of 1-(2,3-dichlorophenyl)ethanamine can be achieved through various organic synthesis routes. One common and efficient method is reductive amination.[9] This process typically involves the reaction of 2,3-dichlorobenzaldehyde with an amine source, such as ammonia, to form an imine intermediate. This intermediate is then subsequently reduced to yield the final ethanamine product.[9]

Part 3: The Indirect Choreography: How 1-(2,3-Dichlorophenyl)ethanamine Influences Adrenergic Signaling

The modulation of adrenergic signaling by 1-(2,3-dichlorophenyl)ethanamine is a consequence of its impact on catecholamine levels. The altered ratio of norepinephrine to epinephrine leads to a differential activation of adrenergic receptor subtypes, thereby eliciting specific physiological responses.

Shifting the Balance of Receptor Activation

Norepinephrine has a higher affinity for α1, α2, and β1 adrenergic receptors, while epinephrine is a potent agonist for all α and β receptor subtypes.[2][3] By decreasing epinephrine levels and increasing norepinephrine, 1-(2,3-dichlorophenyl)ethanamine indirectly leads to:

-

Reduced activation of β2-adrenergic receptors: This is significant as β2 receptors mediate vasodilation and bronchodilation.[4]

-

Enhanced activation of α- and β1-adrenergic receptors by norepinephrine: This can lead to increased vasoconstriction (α1) and cardiac stimulation (β1).

However, the net physiological effect is a complex interplay of these actions, often resulting in a decrease in blood pressure, as observed in spontaneously hypertensive rats.[9][10] This suggests that the central effects of altered catecholamine levels or other compensatory mechanisms may play a crucial role.

Downstream Signaling Consequences

The altered receptor activation profile translates to changes in downstream second messenger systems. A reduction in β2-receptor activation would lead to decreased cAMP production in tissues where this subtype is predominant. Conversely, the effects on α1- and β1-mediated signaling would be more pronounced.

Part 4: A Researcher's Toolkit: Experimental Protocols for Characterizing 1-(2,3-Dichlorophenyl)ethanamine

To rigorously investigate the role of 1-(2,3-dichlorophenyl)ethanamine, a multi-faceted experimental approach is essential. The following protocols provide a framework for a comprehensive in vitro and in vivo characterization.

In Vitro Assays: Dissecting the Molecular Interactions

1. PNMT Inhibition Assay

-

Objective: To confirm and quantify the inhibitory potency of 1-(2,3-dichlorophenyl)ethanamine on PNMT.

-

Methodology:

-

Utilize a commercially available PNMT activity assay kit or a well-established in-house protocol.

-

Incubate recombinant PNMT enzyme with its substrate (norepinephrine) and a methyl group donor (S-adenosyl-L-methionine).

-

Include varying concentrations of 1-(2,3-dichlorophenyl)ethanamine in the reaction mixture.

-

Measure the formation of the product (epinephrine) or a byproduct using a suitable detection method (e.g., spectrophotometry, fluorometry, or HPLC).

-

Calculate the IC50 value to determine the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

2. Radioligand Binding Assays

-

Objective: To determine if 1-(2,3-dichlorophenyl)ethanamine directly interacts with adrenergic receptor subtypes. While not its primary mechanism, this is a crucial experiment to rule out off-target effects.

-

Methodology:

-

Prepare cell membranes from cell lines stably expressing specific human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2).

-

Incubate the membranes with a known radiolabeled antagonist for each receptor subtype (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [¹²⁵I]-cyanopindolol for β).

-

Perform competition binding experiments by including increasing concentrations of unlabeled 1-(2,3-dichlorophenyl)ethanamine.

-

Measure the displacement of the radioligand and calculate the inhibition constant (Ki) to assess the binding affinity.

-

3. Second Messenger Assays

-

Objective: To measure the functional consequences of altered adrenergic signaling in a cellular context.

-

Methodology:

-

cAMP Accumulation Assay:

-

Use a cell line expressing β-adrenergic receptors (e.g., HEK293-β2AR).

-

Pre-treat cells with varying concentrations of 1-(2,3-dichlorophenyl)ethanamine.

-

Stimulate the cells with a β-agonist (e.g., isoproterenol).

-

Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

-

Calcium Mobilization Assay:

-

Use a cell line expressing α1-adrenergic receptors (e.g., CHO-α1AAR).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-treat cells with 1-(2,3-dichlorophenyl)ethanamine.

-

Stimulate the cells with an α1-agonist (e.g., phenylephrine).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

-

In Vivo Studies: Assessing Physiological Relevance

1. Animal Models of Hypertension

-

Objective: To evaluate the in vivo efficacy of 1-(2,3-dichlorophenyl)ethanamine in a disease-relevant model.

-

Methodology:

-

Utilize spontaneously hypertensive rats (SHR), a well-established model of essential hypertension.

-

Administer 1-(2,3-dichlorophenyl)ethanamine via an appropriate route (e.g., intraperitoneal injection).

-

Monitor blood pressure and heart rate continuously using telemetry or tail-cuff plethysmography.

-

Include a normotensive control group (e.g., Wistar-Kyoto rats) to assess for any non-specific cardiovascular effects.

-

2. Microdialysis with HPLC-ED

-

Objective: To directly measure the effect of 1-(2,3-dichlorophenyl)ethanamine on catecholamine levels in specific tissues.

-

Methodology:

-

Implant a microdialysis probe into a target brain region (e.g., hypothalamus) or peripheral tissue.

-

Administer 1-(2,3-dichlorophenyl)ethanamine systemically.

-

Collect dialysate samples at regular intervals.

-

Analyze the concentrations of norepinephrine and epinephrine in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Part 5: Structure-Activity Relationships and Future Perspectives

The dichlorophenyl moiety is a common feature in many pharmacologically active compounds. The specific 2,3-dichloro substitution pattern on the phenyl ring of 1-(2,3-dichlorophenyl)ethanamine is crucial for its inhibitory activity on PNMT.[9] Minor changes to the substitution pattern can significantly alter its biological activity.[9]

Future Research Directions:

-

Elucidating Central vs. Peripheral Effects: Further research is needed to delineate the relative contributions of central and peripheral PNMT inhibition to the overall cardiovascular effects of 1-(2,3-dichlorophenyl)ethanamine.

-

Exploring Therapeutic Potential: Given its ability to lower blood pressure, further investigation into its potential as a therapeutic agent for hypertension or other conditions characterized by elevated epinephrine levels is warranted.

-

Off-Target Profiling: A comprehensive screening against a panel of receptors and enzymes is necessary to fully understand its pharmacological profile and identify any potential off-target liabilities.

Part 6: Conclusion

1-(2,3-Dichlorophenyl)ethanamine represents a fascinating pharmacological tool for modulating adrenergic signaling. Its primary mechanism of action, the inhibition of PNMT, offers a unique approach to altering the balance of endogenous catecholamines. This in-depth guide has provided a comprehensive overview of its role in adrenergic signaling, from the molecular level to its physiological consequences. The detailed experimental protocols outlined herein will empower researchers to further unravel the complexities of this compound and explore its potential for therapeutic innovation. As our understanding of the intricate regulation of the sympathetic nervous system continues to grow, compounds like 1-(2,3-dichlorophenyl)ethanamine will undoubtedly play a vital role in the development of next-generation cardiovascular and neurological therapies.

Visualizations

Adrenergic Signaling Pathways

Caption: Overview of adrenergic receptor signaling pathways.

Mechanism of Action of 1-(2,3-Dichlorophenyl)ethanamine

Caption: Inhibition of PNMT by 1-(2,3-dichlorophenyl)ethanamine.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of 1-(2,3-dichlorophenyl)ethanamine.

References

-

α-Adrenergic Signaling - QIAGEN GeneGlobe. Available from: [Link]

-

Lefkowitz RJ. Novel beta2-adrenergic receptor signaling pathways. J Allergy Clin Immunol. 2000;105(5):847-52. Available from: [Link]

-

Ma Y, Huang Y, Yan H, et al. Signaling pathways used by adrenergic receptors. ResearchGate. 2017. Available from: [Link]

-

Hieble JP. α-Adrenoceptor assays. Curr Protoc Pharmacol. 2001;Chapter 4:Unit 4.7. Available from: [Link]

-

Debnath M, Kurpad AV, Kuriyan R. Role of adrenergic receptor signalling in neuroimmune communication. J Neuroimmunol. 2021;357:577618. Available from: [Link]

-

Cole SW, Sood AK. Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clin Cancer Res. 2012;18(5):1201-6. Available from: [Link]

-

Aristotelous T, Ahn S, Shukla AK, et al. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Med Chem Lett. 2013;4(10):1005-10. Available from: [Link]

-

Stock MJ. Experimental studies with selective beta-adrenergic agonists and antagonists in animals. Int J Obes Relat Metab Disord. 1993;17 Suppl 3:S69-72. Available from: [Link]

-

(R)-1-(2,3-dichlorophenyl)ethanamine. PubChem. Available from: [Link]

-

Kolb P, Rosenbaum DM, Irwin JJ, et al. Structure-based discovery of β2-adrenergic receptor ligands. Proc Natl Acad Sci U S A. 2009;106(16):6843-8. Available from: [Link]

-

Structure Activity Relationships. Scribd. Available from: [Link]

-

Aristotelous T, Ahn S, Shukla AK, et al. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Med Chem Lett. 2013;4(10):1005-10. Available from: [Link]

-

The effects of agonists and antagonists of adrenergic receptors on... - ResearchGate. Available from: [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. Available from: [Link]

-

1-(2,3-Dichlorophenyl)ethanamine;chloride. PubChem. Available from: [Link]

-

Adrenergic Drugs - StatPearls - NCBI Bookshelf. Available from: [Link]

-

Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors. PMC - NIH. Available from: [Link]

-

Adrenergic Agonists & Antagonists | Morgan & Mikhail's Clinical Anesthesiology, 6e | AccessMedicine. Available from: [Link]

-

Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap. Available from: [Link]

-

Adrenergic Drugs: Mechanisms and Clinical Applications - Medi Study Go. Available from: [Link]

-

Alpha-2 Adrenergic Agonists - Penn State Research Database. Available from: [Link]

-

Adrenergic Agonists and Antagonists | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e | AccessAnesthesiology. Available from: [Link]

-

Autonomic Pharmacology | Adrenergic Agonists - YouTube. Available from: [Link]

-

Adrenergic receptors: structure and function - Cleveland Clinic Journal of Medicine. Available from: [Link]

-

β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC. Available from: [Link]

-

1-(3,4-dichlorophenyl)-N-ethylmethanimine - C9H9Cl2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents.

-

Recent Developments in the Optical Control of Adrenergic Signaling - PMC. Available from: [Link]

-

Multiple adrenergic receptor subtypes controlling cyclic AMP formation: comparison of brain slices and primary neuronal and glial cultures - PubMed. Available from: [Link]

-

Adrenergic receptors and cardiovascular effects of catecholamines - PubMed. Available from: [Link]

Sources

- 1. ccjm.org [ccjm.org]

- 2. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medistudygo.com [medistudygo.com]

- 5. youtube.com [youtube.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buy 1-(2,3-Dichlorophenyl)ethanamine | 39226-94-3 [smolecule.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Research Applications of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride (CAS 39959-66-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. The compound discussed has not been fully validated for medical applications and should be handled by qualified personnel.

Introduction: Unveiling the Potential of a Selective PNMT Inhibitor

In the landscape of neurochemical research and drug discovery, selective molecular probes are indispensable tools for dissecting complex biological pathways. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, identified by CAS number 39959-66-5, has emerged as a significant agent for investigating the adrenergic system. This technical guide provides an in-depth exploration of its core research applications, mechanism of action, and practical experimental insights, designed to empower researchers in their scientific endeavors. While the initial query included a different chemical name, this guide will focus on the compound definitively associated with CAS number 39959-66-5.

This compound is a potent and selective inhibitor of Phenylethanolamine N-Methyltransferase (PNMT), the terminal enzyme in the catecholamine biosynthesis pathway responsible for the conversion of norepinephrine to epinephrine.[1][2] Its ability to modulate epinephrine levels has positioned it as a valuable tool in hypertension research and for exploring the physiological roles of central and peripheral adrenergic signaling.[3]

Chemical and Physical Properties

A clear understanding of a compound's properties is fundamental to its effective application in research.

| Property | Value |

| CAS Number | 39959-66-5 |

| Molecular Formula | C8H10Cl3N |

| Molecular Weight | 226.53 g/mol |

| Synonyms | (+/-)-2,3-DICHLORO-ALPHA-METHYLBENZYLAMINE HYDROCHLORIDE, DCMB hydrochloride |

| Appearance | Solid |

| Purity | Typically >98% for research grades[4] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.[3] |

Core Research Application: Investigating Hypertension and Adrenergic Regulation

The primary and most well-documented research application of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride is in the study of hypertension, particularly in animal models of the disease.[3] Its utility stems from its specific mechanism of action, allowing for the targeted investigation of the role of epinephrine in blood pressure regulation.

Causality in Experimental Design: Why Use a PNMT Inhibitor?

The rationale for using a PNMT inhibitor in hypertension research is to elucidate the contribution of epinephrine to the pathophysiology of elevated blood pressure. By selectively inhibiting PNMT, researchers can decrease epinephrine levels in key tissues, such as the adrenal medulla and specific brainstem nuclei, and observe the resulting physiological effects.[1] This approach allows for a more nuanced understanding of the adrenergic system's role in cardiovascular regulation compared to broader-acting adrenergic antagonists.

Experimental Workflow: In Vivo Assessment of Antihypertensive Effects

The following protocol outlines a typical experimental workflow for evaluating the effects of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride on blood pressure in a spontaneously hypertensive rat (SHR) model.

Objective: To determine the effect of PNMT inhibition on blood pressure in spontaneously hypertensive rats.

Materials:

-

1-(2,3-Dichlorophenyl)ethanamine hydrochloride (CAS 39959-66-5)

-

Spontaneously Hypertensive Rats (SHR) and normotensive control rats (e.g., Wistar-Kyoto)

-

Vehicle (e.g., sterile saline)

-

Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

-

Standard laboratory equipment for animal handling and injections

Protocol:

-

Animal Acclimation: Acclimate animals to the housing facility and blood pressure measurement procedures for at least one week prior to the experiment to minimize stress-induced blood pressure fluctuations.

-

Baseline Measurements: Record baseline systolic and diastolic blood pressure and heart rate for all animals for 2-3 consecutive days before drug administration.

-

Drug Preparation: Prepare a solution of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride in the chosen vehicle at the desired concentration. A previously studied dose is 50 mg/kg administered intraperitoneally (i.p.) once daily.[3]

-

Administration: Divide the animals into treatment and control groups. Administer the drug solution to the treatment group and an equal volume of vehicle to the control group via the chosen route (e.g., i.p.).

-

Post-Treatment Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) after administration. Continue daily administration and monitoring for the duration of the study (e.g., three days).[3]

-

Data Analysis: Analyze the changes in blood pressure and heart rate between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).

Experimental Workflow Diagram

Caption: Workflow for in vivo assessment of antihypertensive effects.

Mechanism of Action: Targeting the Adrenergic Pathway

1-(2,3-Dichlorophenyl)ethanamine hydrochloride exerts its effects by directly inhibiting the enzyme Phenylethanolamine N-Methyltransferase (PNMT).[1] PNMT is a key enzyme in the biosynthesis of catecholamines, specifically catalyzing the methylation of norepinephrine to form epinephrine.[2]

Signaling Pathway of PNMT Inhibition

The inhibition of PNMT by this compound leads to a reduction in epinephrine synthesis. This has downstream effects on adrenergic signaling, as epinephrine is a potent agonist for both α- and β-adrenergic receptors. By decreasing the available epinephrine, the activation of these receptors is attenuated, leading to physiological changes such as a decrease in blood pressure.[3] The compound is also noted to target adrenergic receptors directly and is implicated in GPCR/G Protein signaling pathways.[3]

Sources

A Technical Guide to the Inhibition of Phenylethanolamine N-Methyltransferase by Novel Compounds

This guide provides an in-depth exploration of phenylethanolamine N-methyltransferase (PNMT) as a therapeutic target and the methodologies for identifying and characterizing novel inhibitors. It is intended for researchers, scientists, and professionals in drug development who are focused on modulating catecholamine biosynthesis for therapeutic intervention.

Introduction: The Significance of Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in the catecholamine biosynthetic pathway.[1][2][3] Primarily located in the adrenal medulla and specific neurons within the brainstem, PNMT catalyzes the terminal step in the synthesis of epinephrine (adrenaline) from its precursor, norepinephrine (noradrenaline).[4][5][6] This conversion is not merely a metabolic step; it is a critical control point in the body's stress response, often termed the "fight-or-flight" response.[2][4]